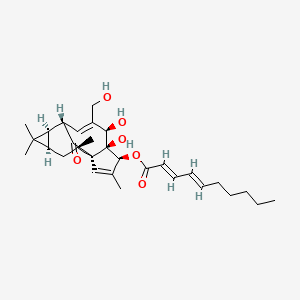

3-O-(2'E,4'E-Decadienoyl)-ingenol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10+,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXZQPNIMGCMHC-RIEFUZAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 3-O-(2'E,4'E-Decadienoyl)-ingenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-(2'E,4'E-Decadienoyl)-ingenol is a naturally occurring diterpenoid belonging to the ingenane (B1209409) class, isolated from plants of the Euphorbia genus.[1] This class of compounds has garnered significant scientific interest due to its potent biological activities, including cytotoxic, pro-apoptotic, and anti-cancer effects. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Activity Data

The cytotoxic and antiproliferative effects of this compound and its analogs have been evaluated across various cell lines. The following tables summarize the available quantitative data, primarily presented as IC50 values, which represent the concentration of the compound required to inhibit a biological process by 50%.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cell Type | IC50 (µM) | Reference |

| L-O2 | Human normal liver cells | 8.22 | [2] |

| GES-1 | Human gastric epithelial cells | 6.67 | [2] |

Table 2: Cytotoxic and Antiproliferative Activities of Related Ingenol (B1671944) Esters

| Compound | Cell Line | Cell Type | Activity | Value (µM) | Reference |

| Ingenol-3-angelate (I3A) | A2058 | Human melanoma | IC50 | 38 | [3] |

| HT144 | Human melanoma | IC50 | 46 | [3] | |

| 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol | IEC-6 | Rat intestinal epithelial cells | IC50 | 5.74 µg/mL | [4] |

| 13-oxyingenol dodecanoate | Caco-2 | Human colon cancer | IC50 | 35.59 ± 5.37 | [5] |

| MCF-7 | Human breast cancer | IC50 | 24.04 ± 4.70 | [5] | |

| MCF-7/ADM | Adriamycin-resistant human breast cancer | IC50 | 22.24 ± 5.19 | [5] |

Mechanism of Action: Signaling Pathways

The primary mechanism of action of ingenol esters, including this compound, involves the activation of Protein Kinase C (PKC).[6] This activation triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis. The key signaling pathways implicated are the PKC/MEK/ERK pathway and the NF-κB pathway.

Protein Kinase C (PKC) Activation

This compound and other ingenol esters act as potent activators of PKC isoforms, particularly the novel PKCδ.[6][7] Activation of PKCδ is a critical event that initiates downstream signaling cascades.

PKC/MEK/ERK Signaling Pathway

Activated PKCδ phosphorylates and activates the Mitogen-activated protein kinase kinase (MEK), which in turn phosphorylates and activates the Extracellular signal-regulated kinase (ERK). This signaling cascade plays a crucial role in the induction of cell death.[8]

NF-κB Signaling Pathway

Ingenol esters have also been shown to modulate the NF-κB signaling pathway.[9] In some contexts, they can inhibit the nuclear translocation of the p65 subunit of NF-κB, leading to the suppression of pro-inflammatory and survival signals.

Induction of Apoptosis via the Mitochondrial Pathway

The cytotoxic effects of ingenol esters are mediated through the induction of apoptosis, primarily via the intrinsic mitochondrial pathway.[4][10] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cohesionbio.com [cohesionbio.com]

- 5. researchgate.net [researchgate.net]

- 6. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - IE [thermofisher.com]

- 10. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

3-O-(2'E,4'E-Decadienoyl)-ingenol: A Technical Guide on its Discovery, Origin, and Biological Activity

Abstract

This technical guide provides a comprehensive overview of the diterpenoid 3-O-(2'E,4'E-Decadienoyl)-ingenol, a natural product isolated from the plant Euphorbia kansui. The document details its discovery, botanical origin, and available data on its biological activity, with a focus on its cytotoxic effects. Detailed experimental methodologies for isolation and characterization, based on available literature, are presented. Furthermore, the guide explores the compound's likely mechanism of action through the activation of Protein Kinase C (PKC) signaling pathways, supported by illustrative diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

The Euphorbiaceae family is a rich source of structurally diverse and biologically active diterpenoids. Among these, the ingenane (B1209409) class of diterpenes has garnered significant attention for its potent biological activities, including pro-inflammatory, anti-cancer, and anti-viral properties. This compound is a member of this class, distinguished by a decadienoyl ester group at the C-3 position of the ingenol (B1671944) core. This guide will delve into the scientific knowledge surrounding this specific ingenol ester.

Discovery and Origin

This compound was first reported as a naturally occurring compound isolated from the roots of Euphorbia kansui in a 2002 study by Wang et al., published in the Journal of Natural Products.[1] In this study, the researchers conducted a phytochemical investigation of E. kansui, a plant used in traditional Chinese medicine, which led to the isolation and structure elucidation of several polycyclic diterpenes, including this compound. This compound is one of many ingenol and jatrophane diterpenes that have been identified from this plant species.[1]

The natural source of this compound is the dried root of Euphorbia kansui T.N. Liou ex S.B. Ho, a member of the Euphorbiaceae family. This plant is primarily distributed in the northwestern regions of China.

Biological Activity and Quantitative Data

The primary biological activity reported for this compound is its cytotoxicity against various cell lines. The available quantitative data from the literature is summarized in the tables below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (µM) | Reference |

| L-O2 | Human normal liver cell line | 8.22 | [2] |

| GES-1 | Human gastric epithelial cell line | 6.67 | [2] |

| Namalwa | Human Burkitt's lymphoma cell line | 5.2 |

Table 2: Effect on Cell Division of Xenopus Blastula Cells

| Compound | Concentration (µg/mL) | Cleavage Arrest (%) | Reference |

| Ingenol Diterpenes (including this compound) | 0.5 | >75 | [1] |

Experimental Protocols

While the seminal paper by Wang et al. (2002) is not available in its entirety, this section outlines the general experimental procedures for the isolation and characterization of ingenol esters from Euphorbia species, based on methodologies described in related literature.

General Isolation Workflow

The isolation of this compound from Euphorbia kansui typically involves a multi-step process combining extraction and various chromatographic techniques.

Caption: General workflow for the isolation and characterization of this compound.

Detailed Methodologies

Plant Material: The dried and powdered roots of Euphorbia kansui are used as the starting material.

Extraction:

-

The powdered plant material is extracted exhaustively with a suitable organic solvent, such as dichloromethane or 95% ethanol, at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Separation:

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the detailed chemical structure and stereochemistry of the molecule.

Signaling Pathways

The biological effects of ingenol esters are primarily mediated through the activation of Protein Kinase C (PKC) isoforms. While the specific PKC isoform selectivity of this compound has not been explicitly detailed in the available literature, the mechanism is expected to be similar to that of other well-studied ingenol esters, such as ingenol-3-angelate (I3A).

PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. Ingenol esters act as analogues of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms.

Caption: Hypothesized signaling pathway of this compound via PKC activation.

Upon binding to the C1 domain of PKC, this compound is thought to induce a conformational change in the enzyme, leading to its activation. Activated PKC then phosphorylates a wide range of downstream substrates, triggering various signaling cascades that can ultimately lead to cellular responses such as cell cycle arrest and apoptosis, which are consistent with the observed cytotoxic effects of this compound. The specific cellular outcomes are dependent on the particular PKC isoforms activated and the cellular context.

Conclusion

This compound is a naturally occurring ingenane diterpenoid with significant cytotoxic properties. Its discovery from Euphorbia kansui has contributed to the growing body of knowledge on the diverse and potent biological activities of this class of compounds. While its mechanism of action is believed to involve the activation of Protein Kinase C, further research is required to elucidate the specific isoform selectivity and the precise downstream signaling pathways. The detailed experimental protocols for its isolation and characterization, though not fully available in a single source, can be pieced together from the methodologies reported for related compounds. This technical guide provides a solid foundation for researchers interested in further exploring the therapeutic potential of this compound.

References

A Technical Guide to 3-O-(2'E,4'E-Decadienoyl)-ingenol: Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-O-(2'E,4'E-Decadienoyl)-ingenol, a complex diterpenoid of significant interest for its biological activity. The document details its primary natural sources, presents quantitative data on related compounds, outlines comprehensive experimental protocols for its isolation and analysis, and illustrates its biosynthetic pathway.

Natural Sources of this compound

This compound is a member of the ingenane (B1209409) class of diterpenoids, which are predominantly found in the plant genus Euphorbia. This genus, one of the largest in the plant kingdom, is well-known for producing a wide variety of structurally diverse and biologically active diterpenoids.

The primary natural source of this compound identified in the scientific literature is Euphorbia kansui . The dried roots of this plant, a traditional Chinese medicinal herb, have been the subject of numerous phytochemical investigations that have led to the isolation of this specific ingenol (B1671944) ester, among many others[1][2].

Other species of the Euphorbia genus are also known producers of ingenol and its esters, suggesting they may also be potential, albeit less documented, sources of this compound. These include:

-

Euphorbia peplus : The source of ingenol mebutate, another well-known ingenol ester[3].

-

Euphorbia lathyris : Utilized as an industrial source for the semi-synthesis of ingenol mebutate[3].

-

Euphorbia tirucalli : Known to produce various ingenol derivatives.

While the presence of the specific 3-O-(2'E,4'E-decadienoyl) ester has been definitively established in E. kansui, further investigation into the phytochemical profiles of other Euphorbia species may reveal additional sources.

Quantitative Data

Quantitative analysis of specific ingenol esters in various Euphorbia species is a complex task due to the vast number of structurally similar compounds. While direct quantitative data for this compound is not extensively available in comparative studies, research on the quantification of related ingenane-type diterpenoids in Euphorbia kansui provides valuable insights.

A study utilizing Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) quantified several ingenane-type diterpenoids in the dried roots of Euphorbia kansui before and after processing (stir-frying with vinegar)[4][5]. The data for a closely related compound, 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, is presented in the table below. This provides an indication of the abundance of similar ingenol esters in this source.

| Compound | Plant Material | Concentration (µg/g) |

| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | Raw Euphorbia kansui roots | 1.54 |

| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | Processed Euphorbia kansui roots | 0.82 |

Table 1: Concentration of a structurally related ingenol ester in Euphorbia kansui roots. Data extracted from a study focused on the effects of traditional processing methods on the chemical profile of the plant[4].

It is important to note that traditional processing methods, such as stir-frying with vinegar, can significantly alter the chemical composition of the plant material, leading to a reduction in the content of certain diterpenoids[4][6].

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantitative analysis of this compound and related compounds from Euphorbia species, based on established scientific literature.

Extraction and Isolation of Ingenol Esters from Euphorbia kansui

This protocol is a composite of methodologies described for the isolation of ingenol-type diterpenoids from the roots of E. kansui[1][2].

1. Plant Material Preparation:

-

Air-dry the roots of Euphorbia kansui at room temperature.

-

Grind the dried roots into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 2 weeks), with periodic agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Alternatively, perform sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol. The ingenol esters are typically found in the less polar fractions (e.g., dichloromethane).

3. Fractionation and Isolation:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine those with similar profiles.

-

Further purify the fractions containing the target compounds using repeated column chromatography (silica gel, Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Monitor the purification process using HPLC-MS to identify the fractions containing this compound based on its mass-to-charge ratio.

4. Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Analysis using UFLC-MS/MS

This protocol is based on a validated method for the simultaneous determination of six ingenane-type diterpenoids in Euphorbia kansui[4][5].

1. Instrumentation:

-

Ultra-Fast Liquid Chromatography system coupled with a tandem mass spectrometer (UFLC-MS/MS).

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Waters BEH RP18, 2.1 mm × 100 mm, 2.5 μm).

-

Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35 °C.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-product ion transitions for this compound would need to be determined by infusing a pure standard.

4. Sample Preparation:

-

Accurately weigh the powdered plant material.

-

Extract with a suitable solvent (e.g., methanol) using ultrasonication.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter before injection into the UFLC-MS/MS system.

5. Quantification:

-

Prepare a calibration curve using a purified standard of this compound of known concentrations.

-

Quantify the compound in the plant extracts by comparing the peak area to the calibration curve.

Mandatory Visualizations

Biosynthetic Pathway of Ingenol

The biosynthesis of the ingenane diterpenoid core is a complex enzymatic process that begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of cyclizations and oxidative modifications to form the characteristic tetracyclic structure of ingenol.

Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from its natural source.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further research is warranted to explore the full range of its natural sources, develop optimized isolation protocols, and fully elucidate its pharmacological properties.

References

- 1. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Comparison of content-toxicity-activity of six ingenane-type diterpenoids between Euphorbia kansui before and after stir-fried with vinegar by using UFLC-MS/MS, zebrafish embryos and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry analysis of the impact of processing on toxic components of Kansui Radix - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Cytotoxicity of 3-O-(2'E,4'E-Decadienoyl)-ingenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of 3-O-(2'E,4'E-decadienoyl)-ingenol, a diterpenoid compound with demonstrated anti-cancer potential. This document collates available quantitative data, details experimental methodologies for assessing its cytotoxicity, and visualizes the underlying molecular pathways.

Quantitative Cytotoxicity Data

This compound has exhibited cytotoxic effects against both human cancer cell lines and normal human cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, are summarized in the tables below.

Table 1: IC50 Values in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| HCT-8 | Colon | 2.66 | [1] |

| Bel-7402* | Hepatocellular Carcinoma | 3.76 | [1][2] |

Note: The Bel-7402 cell line has been identified as a problematic, contaminated cell line, showing characteristics of a HeLa derivative. Researchers should exercise caution when interpreting data derived from this cell line.

Table 2: IC50 Values in Normal Human Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) | Citation(s) |

| L-O2 | Liver | 8.22 | [3][4] |

| GES-1 | Gastric Epithelium | 6.67 | [3][4] |

Experimental Protocols

The following sections detail the methodologies employed in the cytotoxic evaluation of this compound and related compounds.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

2.1.1 Cell Culture and Treatment

-

Cell Lines: Human colon cancer (HCT-8), hepatocellular carcinoma (Bel-7402), normal human liver (L-O2), and normal human gastric epithelial (GES-1) cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: For the MTT assay, cells are seeded in 96-well plates at a density of 5 x 10^4 cells/mL.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

-

Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group is treated with a corresponding dilution of DMSO.

2.1.2 MTT Assay Protocol

-

Following a 48-hour incubation with the compound, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

Apoptosis and Cell Cycle Analysis

The induction of apoptosis (programmed cell death) is a key mechanism of action for many anti-cancer agents. The following protocols are based on studies of the closely related compound, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, and are applicable for investigating the apoptotic effects of this compound.

2.2.1 Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

-

Cells are seeded and treated with the compound as described in section 2.1.1.

-

After treatment, both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

2.2.2 Cell Cycle Analysis

-

Treated cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at 4°C.

-

The fixed cells are then washed and resuspended in PBS containing RNase A and propidium iodide.

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for cytotoxicity studies and the proposed signaling pathway for ingenol-induced apoptosis.

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Caption: Proposed signaling pathway for ingenol-induced apoptosis.

Mechanism of Action

The cytotoxic effects of this compound and related ingenol esters are believed to be mediated through the induction of apoptosis. While the precise signaling cascade for this specific compound in cancer cells requires further elucidation, studies on similar ingenol derivatives suggest the involvement of the mitochondrial (intrinsic) pathway of apoptosis.

A proposed mechanism involves the activation of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling[1]. Activation of specific PKC isoforms can lead to an increase in reactive oxygen species (ROS) production. This oxidative stress can, in turn, disrupt the mitochondrial membrane potential.

The disruption of the mitochondrial membrane is a critical step in the intrinsic apoptotic pathway. It is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting membrane permeabilization and anti-apoptotic members like Bcl-2 inhibiting this process. An increased Bax/Bcl-2 ratio favors the release of cytochrome c from the mitochondria into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), leading to the activation of caspase-9. Caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, ultimately leading to cell death. Additionally, some ingenol esters have been shown to induce cell cycle arrest, contributing to their anti-proliferative effects.

Conclusion

This compound demonstrates significant cytotoxic activity against human cancer cell lines, with a higher potency observed in cancer cells compared to normal cells. The primary mechanism of action is likely the induction of apoptosis via the mitochondrial pathway, potentially initiated by the activation of Protein Kinase C. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this and other related ingenol derivatives. Further research is warranted to fully elucidate the specific signaling pathways involved in different cancer types and to explore its potential in pre-clinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Deguelin induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

3-O-(2'E,4'E-Decadienoyl)-ingenol in vitro effects on cell division

An In-depth Technical Guide on the In Vitro Effects of 3-O-(2'E,4'E-Decadienoyl)-ingenol on Cell Division

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a diterpenoid compound isolated from plants of the Euphorbia genus, notably Euphorbia kansui. As a member of the ingenane (B1209409) family of natural products, it is recognized for its significant biological activity, including potent cytotoxic effects. The primary mechanism of action for ingenol (B1671944) esters involves the direct activation of Protein Kinase C (PKC) isozymes, which positions them as critical modulators of intracellular signaling pathways that govern cell proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the in vitro effects of this compound and closely related analogs on cell division. It consolidates quantitative data on cytotoxicity and cell cycle arrest, details the experimental protocols for key assays, and visualizes the underlying molecular pathways. Due to the limited availability of specific cell cycle data for this compound, this document extrapolates from well-documented, structurally similar compounds like ingenol-3-angelate (I3A/PEP005) to present a cohesive model of action.

Core Mechanism of Action: Protein Kinase C (PKC) Activation

Ingenol esters, including this compound, function as potent agonists of Protein Kinase C (PKC).[1] These molecules mimic the endogenous PKC activator diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. A key target in the context of cell cycle modulation and apoptosis is PKC delta (PKCδ).[2]

Upon binding, the ingenol ester induces a conformational change in the PKC enzyme, leading to its activation. This activation is followed by the translocation of PKCδ from the cytosol to various cellular compartments, including the nucleus, mitochondria, and plasma membrane, where it can phosphorylate a multitude of downstream target proteins.[3][4] This initial activation and translocation step is the critical trigger for the compound's downstream effects on cell division and survival.

Quantitative Data on In Vitro Effects

The biological impact of ingenol esters is demonstrated through their potent cytotoxic and anti-proliferative effects across various cell lines.

Cytotoxicity

While extensive data on this compound is still emerging, studies have established its cytotoxicity against several human cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this effect.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Citation |

| This compound | L-O2 | Cytotoxicity | 8.22 | [5] |

| This compound | GES-1 | Cytotoxicity | 6.67 | [5] |

| Ingenol-3-angelate (I3A) | A2058 | MTT | ~38 | |

| Ingenol-3-angelate (I3A) | HT144 | MTT | ~46 |

Table 1: Cytotoxicity of this compound and a related analog in human cell lines. L-O2 and GES-1 are normal human liver and gastric epithelial cell lines, respectively. A2058 and HT144 are human melanoma cell lines.

Cell Cycle Arrest

Flow cytometry analysis reveals that ingenol esters are potent inducers of cell cycle arrest, primarily at the G1 and G2/M checkpoints. This arrest prevents cancer cells from proceeding through DNA synthesis and mitosis, ultimately inhibiting proliferation.

The following tables summarize quantitative cell cycle data from studies on closely related ingenol esters.

| Treatment (24h) | % Cells in G1 | % Cells in S | % Cells in G2/M |

| Control (0 µM) | 48.2% | 29.3% | 22.5% |

| I3A (1 µM) | 64.7% | 15.1% | 20.2% |

| I3A (5 µM) | 70.8% | 9.8% | 19.4% |

Table 2: Effect of Ingenol-3-angelate (I3A) on Cell Cycle Distribution in A2058 Human Melanoma Cells. Data shows a significant, dose-dependent increase in the G1 population.

| Treatment (24h) | % Cells in G2/M |

| Control (0 nM) | 10.56% |

| AAI (6.25 nM) | 15.21% |

| AAI (12.5 nM) | 21.33% |

| AAI (25 nM) | 35.87% |

Table 3: Effect of 3-O-angeloyl-20-O-acetyl ingenol (AAI) on G2/M Arrest in K562 Human Leukemia Cells. Data indicates a strong, dose-dependent accumulation of cells in the G2/M phase.

Signaling Pathways in Cell Division Control

The cell cycle arrest induced by this compound and its analogs is mediated by a complex signaling network downstream of PKC activation. Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[3][6]

-

PKC Activation: The compound directly activates PKCδ.

-

MAPK Pathway Activation: Activated PKCδ can lead to the phosphorylation and activation of the Raf-MEK-ERK cascade.[3][6] This pathway is a central regulator of cell proliferation and survival.

-

PI3K/Akt Pathway Inhibition: Ingenol esters have been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pro-survival pathway in many cancers. This inhibition contributes to the pro-apoptotic and anti-proliferative effects.[3][6]

-

Induction of Cell Cycle Arrest:

-

G1 Arrest: The signaling cascade can lead to the upregulation of Cyclin-Dependent Kinase (CDK) inhibitors like p21 and p27. These proteins bind to and inhibit the activity of Cyclin D/CDK4/6 and Cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition.[7][8]

-

G2/M Arrest: The arrest at the G2/M checkpoint is often mediated by the inhibition of the CDK1/Cyclin B1 complex. This can occur through inhibitory phosphorylation of CDK1, a process regulated by upstream kinases and phosphatases that are influenced by the PKC-MAPK signaling axis.[9][10]

-

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the effects of this compound on cell division.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]

-

Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to approximately 60-70% confluency. Treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach using trypsin-EDTA, and combine with the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 100 µL of cold PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence in the appropriate channel (e.g., PE-Texas Red). Acquire at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound and related ingenol esters are potent bioactive compounds that disrupt cell division in vitro. Their primary mechanism involves the activation of PKC, which triggers a cascade of signaling events, including modulation of the MAPK and PI3K/Akt pathways. The downstream consequence is a robust arrest of the cell cycle at the G1 and G2/M checkpoints, leading to an inhibition of cell proliferation and, frequently, the induction of apoptosis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the anti-cancer potential of this class of compounds and for professionals in the field of drug development. Further research is warranted to delineate the precise effects of this compound on specific cell cycle regulatory proteins.

References

- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Gingerol induces cell-cycle G1-phase arrest through AKT-GSK 3β-cyclin D1 pathway in renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of G0/G1 cell-cycle arrest and apoptosis induced by terfenadine in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ING4 induces G2/M cell cycle arrest and enhances the chemosensitivity to DNA-damage agents in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on the Protein Kinase C Modulatory Activity of 3-O-(2'E,4'E-Decadienoyl)-ingenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the protein kinase C (PKC) modulatory activity of the natural product 3-O-(2'E,4'E-Decadienoyl)-ingenol. Due to the limited availability of specific data for this particular ingenol (B1671944) ester, this document leverages extensive research on its close structural analogs, Ingenol 3-angelate (I3A) and Ingenol Mebutate (PEP005), to elucidate its mechanism of action and biological effects. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts targeting PKC.

Introduction

This compound belongs to the ingenane (B1209409) class of diterpenoids, a family of natural products known for their potent biological activities. A prominent member of this family, ingenol mebutate, is an FDA-approved topical treatment for actinic keratosis, highlighting the therapeutic potential of these compounds. The primary molecular target of ingenol esters is Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Modulation of PKC activity by ingenol esters can trigger a cascade of downstream signaling events, making them valuable tools for cancer research and drug discovery.

This guide will delve into the specifics of how this compound and its analogs interact with and modulate PKC isoforms, the resulting cellular outcomes, and the experimental methodologies used to characterize these effects.

Quantitative Data on PKC Modulation and Cytotoxicity

The following tables summarize the available quantitative data for this compound and its close analogs. It is important to note that the binding affinity data is for Ingenol 3-angelate (I3A), a structurally similar compound, and provides a strong indication of the likely activity of this compound.

Table 1: Binding Affinities of Ingenol 3-angelate (I3A) for PKC Isoforms

| PKC Isoform | Binding Affinity (Ki, nM) |

| PKC-α | 0.35 ± 0.05 |

| PKC-β | 0.41 ± 0.06 |

| PKC-γ | 0.38 ± 0.04 |

| PKC-δ | 0.29 ± 0.03 |

| PKC-ε | 0.32 ± 0.04 |

Data from a study on Ingenol 3-angelate (I3A), a close structural analog.

Table 2: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Assay | IC50 |

| This compound | Human Normal Cell Line (L-O2) | Cytotoxicity | 8.22 µM[1] |

| This compound | Human Normal Cell Line (GES-1) | Cytotoxicity | 6.67 µM[1] |

| Ingenol Mebutate (PEP005) | Primary Keratinocytes | Cell Viability (MTT) | Biphasic response, significant effect at 100 nmol/L |

| Ingenol Mebutate (PEP005) | Squamous Cell Carcinoma (SCC) Cells | Cell Viability (MTT) | Biphasic response, significant effect at 100 nmol/L |

Signaling Pathways

This compound, like other ingenol esters, primarily functions by activating novel and classical PKC isoforms. This activation triggers downstream signaling cascades, most notably the Raf/MEK/ERK (MAPK) pathway. Activation of PKCδ has been specifically implicated in the cellular response to ingenol mebutate.

PKC/MEK/ERK Signaling Pathway

The binding of this compound to the C1 domain of PKC isoforms mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the activation of the kinase. Activated PKC, particularly PKCδ, then phosphorylates and activates downstream kinases in the MAPK cascade, leading to the phosphorylation and activation of ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors, ultimately influencing gene expression related to cell cycle, proliferation, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the PKC modulatory effects of this compound.

PKC Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the phorbol (B1677699) ester binding site on PKC isoforms.

Materials:

-

Recombinant human PKC isoforms

-

[³H]-Phorbol-12,13-dibutyrate ([³H]PDBu)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, 10 mM MgCl₂, 1 mM DTT

-

Wash Buffer: 20 mM Tris-HCl (pH 7.4), 4°C

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a specific concentration of the recombinant PKC isoform, and phosphatidylserine vesicles.

-

Add varying concentrations of this compound (competitor) to the reaction mixture.

-

Initiate the binding reaction by adding a constant concentration of [³H]PDBu.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu (IC50).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Target cell lines

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for ERK Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated ERK (p-ERK) as a marker of MAPK pathway activation.

Materials:

-

Target cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound for various time points.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

-

Quantify the band intensities to determine the relative levels of ERK phosphorylation.

Conclusion

This compound is a potent modulator of Protein Kinase C, exhibiting high affinity for multiple isoforms. Its mechanism of action, inferred from studies of close analogs, involves the activation of the PKC/MEK/ERK signaling pathway, leading to significant effects on cell viability and proliferation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in targeting the PKC signaling network for therapeutic intervention. Further investigation into the specific isoform selectivity and downstream effects of this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 3-O-(2'E,4'E-Decadienoyl)-ingenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for isolating and purifying 3-O-(2'E,4'E-decadienoyl)-ingenol, a diterpenoid found in plants of the Euphorbia genus. The protocols described are based on established methodologies in peer-reviewed scientific literature and are intended to guide researchers in the efficient extraction and purification of this compound for further study and development.

Introduction

This compound is a member of the ingenane (B1209409) class of diterpenoids, which are known for their wide range of biological activities. These compounds are predominantly isolated from the latex and roots of Euphorbia species, such as Euphorbia kansui and Euphorbia peplus. The potent biological effects of ingenol (B1671944) esters, including the modulation of Protein Kinase C (PKC), make them promising candidates for drug discovery and development, particularly in oncology.[1][2] The isolation of these compounds from their natural sources, however, presents a significant challenge due to their low abundance and the presence of numerous structurally related analogues. This document outlines a general workflow and specific protocols for the successful isolation and purification of this compound.

Experimental Protocols

The isolation and purification of this compound is a multi-step process that begins with the extraction from plant material, followed by several stages of chromatographic separation.

Protocol 1: Extraction and Initial Fractionation

This protocol describes the initial extraction of ingenol esters from dried plant material.

Materials:

-

Dried and powdered roots of Euphorbia kansui

-

Dichloromethane (B109758) (CH₂Cl₂)

-

95% Ethanol (EtOH)

-

Silica (B1680970) gel (for column chromatography)

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Extraction:

-

Macerate 1 kg of dried, powdered roots of Euphorbia kansui with 5 L of dichloromethane at room temperature for 72 hours.

-

Alternatively, perform a reflux extraction with 95% ethanol.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.[3][4]

-

-

Silica Gel Column Chromatography (Initial Cleanup):

-

Dissolve the crude extract in a minimal amount of dichloromethane.

-

Pre-adsorb the dissolved extract onto a small amount of silica gel.

-

Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed in a non-polar solvent such as hexane (B92381).

-

Load the pre-adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (B1210297) (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing ingenol esters.

-

Pool the fractions containing the compounds of interest and concentrate them using a rotary evaporator.[3]

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

This protocol details the semi-preparative HPLC for the fine purification of the target compound.

Materials:

-

Partially purified ingenol ester fraction from Protocol 1

-

HPLC-grade acetonitrile (B52724) (ACN)

-

HPLC-grade water

-

Semi-preparative C18 HPLC column (e.g., 10 mm x 250 mm, 5 µm particle size)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Dissolve the concentrated fraction from the silica gel column in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50% acetonitrile and increase to 100% over 40 minutes.

-

Flow Rate: 2-4 mL/min.

-

Detection: UV detection at a wavelength of 230 nm.

-

Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

-

-

Fraction Collection:

-

Collect fractions corresponding to the peaks observed on the chromatogram.

-

Analyze the collected fractions by analytical HPLC to assess purity.

-

Pool the pure fractions containing this compound and concentrate them.[5]

-

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is an alternative or complementary technique to HPLC for purifying ingenol esters.[3]

Materials:

-

Partially purified ingenol ester fraction

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Water

-

HSCCC instrument

Procedure:

-

Solvent System Selection:

-

A two-phase solvent system is required. A common system for separating diterpenoids is a mixture of n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined empirically (e.g., 7:3:5:5 v/v/v/v).[3]

-

-

HSCCC Operation:

-

Fill the HSCCC column with the stationary phase.

-

Rotate the column at the desired speed (e.g., 800-1000 rpm).

-

Pump the mobile phase through the column until hydrodynamic equilibrium is reached.

-

Dissolve the sample in a small volume of the solvent system and inject it into the column.

-

Elute the sample with the mobile phase.

-

-

Fraction Collection and Analysis:

-

Collect fractions continuously.

-

Monitor the fractions by TLC or analytical HPLC.

-

Combine the pure fractions containing the target compound and evaporate the solvent.[3]

-

Data Presentation

The following tables summarize hypothetical quantitative data based on typical isolation procedures for similar natural products. Actual yields and purity will vary depending on the starting material and the specific experimental conditions.

Table 1: Summary of a Typical Purification of this compound from 1 kg of Euphorbia kansui Roots

| Purification Step | Starting Mass (g) | Mass of Fraction (mg) | Yield (%) | Purity (%) |

| Crude Dichloromethane Extract | 1000 | 50,000 | 5.0 | <1 |

| Silica Gel Chromatography | 50 | 5,000 | 10.0 | ~10 |

| Semi-preparative HPLC | 5 | 50 | 1.0 | >95 |

Table 2: HPLC and HSCCC Method Parameters

| Parameter | HPLC | HSCCC |

| Column/Coil Volume | Semi-preparative C18, 10 x 250 mm | 200-300 mL |

| Mobile/Stationary Phase | Acetonitrile/Water Gradient | n-Hexane-EtOAc-MeOH-Water |

| Flow Rate | 3 mL/min | 2 mL/min |

| Detection | UV at 230 nm | Offline (TLC/HPLC) |

| Typical Sample Load | 10-50 mg | 100-500 mg |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

Ingenol esters are known to activate Protein Kinase C (PKC), which in turn modulates downstream signaling pathways involved in cell proliferation and apoptosis.

Caption: Simplified signaling pathway of this compound via PKC modulation.[1]

References

- 1. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of 3-O-(2'E,4'E-Decadienoyl)-ingenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for 3-O-(2'E,4'E-Decadienoyl)-ingenol, a potent activator of Protein Kinase C (PKC). The document includes detailed experimental protocols for the key synthetic steps, a summary of quantitative data, and visualizations of the relevant signaling pathway and synthetic workflow.

Introduction

This compound is a diterpenoid ester belonging to the ingenane (B1209409) family. Like other ingenol (B1671944) esters, it exhibits significant biological activity, primarily through the activation of Protein Kinase C (PKC) isoforms. This activation triggers downstream signaling cascades, such as the PKC/MEK/ERK pathway, which can induce cellular responses including apoptosis in cancer cells. The synthesis of this specific ingenol ester is a multi-step process involving the preparation of the ingenol core, the synthesis of the decadienoyl side chain, and their subsequent esterification.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a semi-synthetic route starting from the natural product ingenol, which can be isolated from plants of the Euphorbia genus or prepared via total synthesis. A common strategy involves the protection of the C5 and C20 hydroxyl groups of ingenol to allow for selective esterification at the C3 position, followed by deprotection to yield the final product.

A logical workflow for the synthesis is depicted below:

Application Notes and Protocols for 3-O-(2'E,4'E-Decadienoyl)-ingenol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of 3-O-(2'E,4'E-Decadienoyl)-ingenol and its closely related analogue, ingenol (B1671944) mebutate (also known as ingenol-3-angelate, I3A, or PEP005), in cell culture experiments. The protocols are based on established methodologies from various research publications and are intended to guide researchers in studying the cellular effects of this class of compounds.

Introduction

This compound is a diterpenoid ester belonging to the ingenane (B1209409) family, isolated from plants of the Euphorbia genus.[1][2] This class of compounds is known for its potent cytotoxic and pro-inflammatory properties, which have been harnessed for therapeutic applications, most notably in the treatment of actinic keratosis.[3][4] In cell culture, these compounds serve as valuable tools to investigate cellular signaling pathways, cell death mechanisms, and potential anticancer activities.[3][5] This document outlines protocols for cell line selection, culture conditions, and various assays to characterize the biological effects of this compound.

Data Presentation

Table 1: Cell Lines and Culture Conditions

| Cell Line | Cell Type | Culture Medium | Supplements |

| HEK | Primary Human Epithelial Keratinocytes | DMEM | 10% Fetal Calf Serum, 1% Sodium Pyruvate, 1% L-Glutamine |

| UD-SCC 1, 2, 7A, 8 | Squamous Cancer Cell Lines | DMEM | 10% Fetal Calf Serum, 1% Sodium Pyruvate, 1% L-Glutamine |

| HeLa | Cervical Carcinoma | MEM | 10% Fetal Calf Serum |

| MyLa, SeAx, HuT-78, HH | Cutaneous T-Cell Lymphoma (CTCL) | RPMI 1640 | Not specified |

| A2058, HT144 | Human Melanoma | Not specified | Not specified |

| Panc-1 | Pancreatic Cancer | Not specified | Not specified |

| Bel-7402, Bel-7402/5FU | Human Hepatocellular Carcinoma | Not specified | Not specified |

| BGC-823, SGC-7901 | Human Gastric Carcinoma | Not specified | Not specified |

| Xenopus cells | Embryonic cells | Not specified | Not specified |

Table 2: Summary of Effective Concentrations and IC50 Values

| Compound | Cell Line(s) | Effect | Concentration / IC50 | Citation |

| Ingenol Mebutate (IM) | Epithelial Tumor Cells vs. HEK | Stronger induction of proinflammatory chemokines in tumor cells | 10⁻⁹ to 10⁻⁵ M | [6] |

| Ingenol Mebutate (IM) | HEK | Inhibition of cell migration | 10⁻⁷ M | [6] |

| Ingenol Mebutate (PEP005) | HuT-78, HH (CTCL) | Induction of apoptosis, loss of cell viability and proliferation | 2–2000 nM | [3] |

| Ingenol Mebutate | Normal and Cancer Epithelial Cells | Cytotoxicity | 200-300 µM | [7] |

| Ingenol Mebutate (IM) | Panc-1 (Pancreatic Cancer) | Cytostatic effect | IC50: 43.1 ± 16.8 nM (72h exposure) | [5] |

| Ingenol-3-Angelate (I3A) | A2058, HT144 (Melanoma) | Suppression of survival and proliferation | IC50: ~38 µM (A2058), ~46 µM (HT144) | [8] |

| Ingenol Diterpenes (including this compound) | Xenopus cells | Arrest of cell cleavage | >75% arrest at 0.5 µg/mL | [2] |

Experimental Protocols

General Cell Culture and Treatment

This protocol provides a general guideline for culturing and treating cells with this compound or related compounds.

Materials:

-

Selected cell line (see Table 1)

-

Complete cell culture medium

-

This compound or Ingenol Mebutate (stock solution typically in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, and other consumables

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture the chosen cell line in the appropriate complete medium in a 37°C incubator with 5% CO₂.[6]

-

Subculture the cells as needed to maintain logarithmic growth.

-

For experiments, seed the cells in multi-well plates (e.g., 6-well, 24-well, or 96-well) at a predetermined density (e.g., 5 x 10⁴ cells per well for a 24-well plate) and allow them to adhere overnight.[3]

-

Prepare a stock solution of this compound or ingenol mebutate in a suitable solvent such as DMSO.

-

On the day of treatment, dilute the stock solution to the desired final concentrations in fresh culture medium. A typical concentration range for initial screening is 10⁻⁹ M to 10⁻⁵ M.[4][6]

-

Remove the old medium from the cells and replace it with the medium containing the treatment compound or a vehicle control (medium with the same concentration of DMSO, max. 0.2%).[3]

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, apoptosis assay, protein extraction).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the compound on cell viability.

Materials:

-

Treated and control cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Flow Cytometry

This protocol is used to quantify apoptosis induction.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Protein Expression Analysis

This protocol is used to analyze the expression levels of specific proteins involved in signaling pathways.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PKCδ, anti-NF-κB p65, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

Visualization of Workflows and Signaling Pathways

General Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 8. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

3-O-(2'E,4'E-Decadienoyl)-ingenol dosage and concentration for experiments

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-(2'E,4'E-Decadienoyl)-ingenol, a diterpenoid ester, is a potent modulator of Protein Kinase C (PKC) isoforms.[1][2] It is the active pharmaceutical ingredient in ingenol (B1671944) mebutate gel, a topical medication approved for the treatment of actinic keratosis.[3][4] The compound is derived from the sap of the plant Euphorbia peplus.[5] Its mechanism of action is characterized by a dual effect: it rapidly induces direct cytotoxicity and necrosis in target cells, followed by a robust inflammatory response that promotes tissue healing and elimination of remaining dysplastic cells.[6][7] These application notes provide a comprehensive guide to the experimental use of this compound, summarizing effective dosages and concentrations from published studies and offering detailed protocols for its application in both in vitro and in vivo models.

Mechanism of Action

The primary molecular target of this compound is Protein Kinase C (PKC). The compound acts as a potent activator of multiple PKC isoforms, with a particularly principal role attributed to PKCδ.[7] This activation triggers two distinct but complementary pathways:

-

Direct Cytotoxicity: At higher concentrations, the compound induces rapid cell death. This process begins within hours of application and is characterized by mitochondrial swelling and loss of cell membrane integrity, consistent with primary necrosis.[1] This effect is particularly potent in rapidly proliferating or transformed cells.

-

Immunostimulation: Following the initial necrotic phase, the activation of PKC in immune cells and keratinocytes stimulates a localized inflammatory response. This involves the release of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, IL-8), leading to the recruitment of neutrophils.[7] These neutrophils then participate in antibody-dependent cellular cytotoxicity (ADCC), targeting and eliminating any residual dysplastic cells.[6][7]

Downstream of PKC activation, this compound has been shown to modulate other critical signaling pathways, including the activation of the Ras/Raf/MAPK pathway and the inhibition of the PI3K/AKT survival pathway, further contributing to its pro-apoptotic effects.[8]

References

- 1. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical findings using ingenol mebutate gel to treat actinic keratoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

3-O-(2'E,4'E-Decadienoyl)-ingenol solubility and stability in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a summary of the available information on the solubility and stability of 3-O-(2'E,4'E-Decadienoyl)-ingenol, a diterpenoid compound with noted cytotoxic properties. Due to the limited availability of specific quantitative data in public literature, this guide includes detailed protocols for researchers to determine these crucial physicochemical parameters. The provided experimental workflows are designed to be adaptable for various laboratory settings and will aid in the development of formulations and the design of further preclinical studies.

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. However, qualitative information indicates its solubility in several common organic solvents. For a structurally related ingenol (B1671944) ester, ingenol mebutate, a high solubility in dimethyl sulfoxide (B87167) (DMSO) has been reported as ≥ 100 mg/mL.[1] This suggests that this compound is likely to exhibit good solubility in polar aprotic solvents.

Table 1: Solubility of this compound

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Chloroform | Soluble[2] | Data not available |

| Dichloromethane | Soluble[2] | Data not available |

| Ethyl Acetate | Soluble[2] | Data not available |

| Acetone | Soluble[2] | Data not available |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Data not available; expected to be high based on related compounds[1] |

Stability Profile

The stability of this compound in different solvents and conditions has not been specifically documented. As an ester, it is susceptible to hydrolysis, a process that can be influenced by pH, temperature, and the presence of enzymes. The polyene structure in the decadienoyl chain also presents a potential for oxidative degradation. Therefore, it is crucial to empirically determine the stability of this compound in any solvent system intended for its use. Stock solutions in anhydrous DMSO, stored at -80°C, are a common practice for minimizing degradation of similar compounds.

Table 2: Stability Considerations for this compound

| Condition | Potential for Degradation | Recommended Storage |

| pH | Esters are prone to hydrolysis under both acidic and basic conditions.[3][4] | Prepare solutions in neutral, aprotic solvents. Buffer aqueous solutions if necessary and evaluate stability. |

| Temperature | Higher temperatures can accelerate both hydrolytic and oxidative degradation.[5][6] | Store solutions at low temperatures, such as -20°C or -80°C, for long-term stability. |

| Light | The conjugated double bonds may be susceptible to photo-degradation. | Protect solutions from light by using amber vials or wrapping containers in foil. |

| Oxygen | The polyunsaturated ester chain may be prone to oxidation. | Consider using degassed solvents or storing under an inert atmosphere (e.g., argon or nitrogen) for sensitive applications. |

Experimental Protocols

Protocol for Determining Quantitative Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in a solvent of interest.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, Ethanol, PBS)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Thermomixer or incubator with shaking capabilities

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the solvent of interest to the tube.

-

Tightly cap the tube and vortex vigorously for 1-2 minutes.

-

-

Equilibration:

-

Place the tube in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C).

-

Allow the solution to equilibrate for 24-48 hours with continuous agitation. This ensures that the solvent is fully saturated with the compound.

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the tube and let any undissolved solid settle.

-

Filter an aliquot of the supernatant through a 0.22 µm syringe filter into a clean tube. This step is crucial to remove any particulate matter.

-